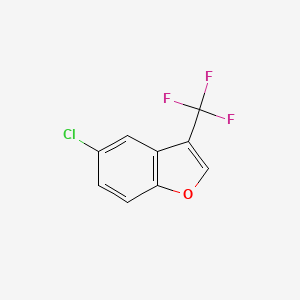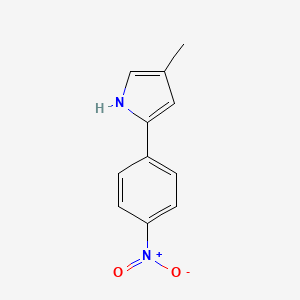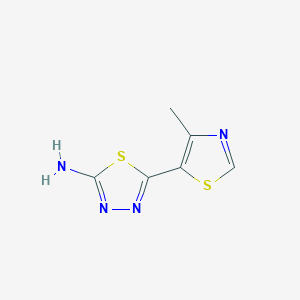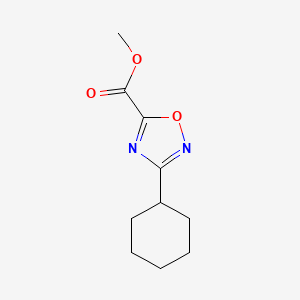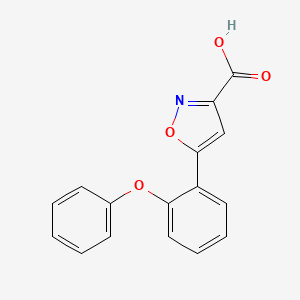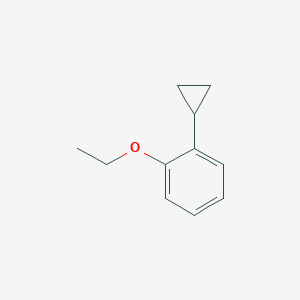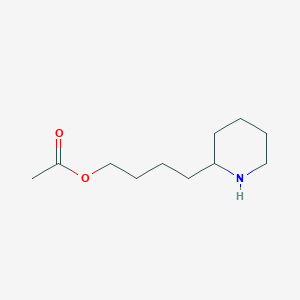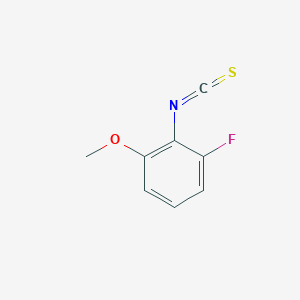
2-Fluoro-6-methoxyphenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxyphenyl Isothiocyanate typically involves the reaction of 2-Fluoro-6-methoxyaniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction proceeds as follows:
2-Fluoro-6-methoxyaniline+CSCl2→2-Fluoro-6-methoxyphenyl Isothiocyanate+2HCl
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Cycloaddition Reactions: Participates in [2+2] and [4+2] cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with primary or secondary amines under mild conditions to form thioureas.
Alcohols: React with alcohols to form carbamates.
Water: Hydrolysis occurs under acidic or basic conditions.
Major Products
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from hydrolysis.
Applications De Recherche Scientifique
2-Fluoro-6-methoxyphenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: Used in the preparation of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methoxyphenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is electrophilic and reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and methoxy substituents, making it less reactive in certain transformations.
2-Methoxyphenyl Isothiocyanate: Similar structure but lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluorophenyl Isothiocyanate: Lacks the methoxy group, which influences its solubility and reactivity.
Uniqueness
2-Fluoro-6-methoxyphenyl Isothiocyanate is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These substituents influence the compound’s electronic properties, reactivity, and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H6FNOS |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
1-fluoro-2-isothiocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(9)8(7)10-5-12/h2-4H,1H3 |
Clé InChI |
RVRYPCZCBAJLNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)

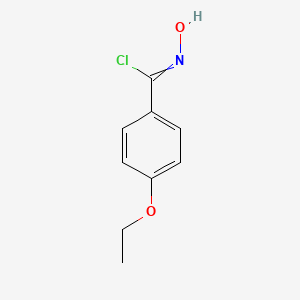

![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
